molecular formula C18H29N5O2 B11426764 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426764
M. Wt: 347.5 g/mol
InChI Key: WMXQWCIEHZHPMS-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative offered for early-stage research purposes. This class of organic compounds is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Purine-based derivatives have been extensively investigated as targeted inhibitors for oncology research, with some analogues demonstrating potent anti-proliferative activity against various cancer cell lines with GI50 values in the nanomolar range . Specifically, molecules featuring the 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (methylxanthine) scaffold and piperidine substitutions have been studied as potential dual inhibitors of key kinase targets, such as EGFR and BRAFV600E, which are critical in cancer cell signaling pathways . Furthermore, structural analogues incorporating a piperidine moiety have shown potent and selective inhibitory activity against enzymes like acetylcholinesterase (AChE), positioning them as promising lead compounds for research into neurodegenerative diseases . The mechanism of action for these inhibitors can involve simultaneous interaction with both the catalytic active site and the peripheral anionic site of the enzyme . Researchers can utilize this compound to explore its biochemical properties and potential multi-target activities. This product is sold as-is for Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C18H29N5O2/c1-4-5-7-12-23-14(13-22-10-8-6-9-11-22)19-16-15(23)17(24)21(3)18(25)20(16)2/h4-13H2,1-3H3

InChI Key

WMXQWCIEHZHPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Core Purine Formation

The purine-2,6-dione core is typically constructed via cyclization of a pyrimidine precursor. For example, condensation of 4,5-diaminopyrimidine with dimethyl carbonate under basic conditions yields 1,3-dimethylxanthine. Subsequent alkylation at position 7 with pentyl bromide or iodide in the presence of a base (e.g., K₂CO₃) introduces the pentyl group.

Reaction Example :

4,5-Diaminopyrimidine+CH3OCOOCH3Base1,3-DimethylxanthinePentyl Halide7-Pentyl Derivative\text{4,5-Diaminopyrimidine} + \text{CH}3\text{OCOOCH}3 \xrightarrow{\text{Base}} \text{1,3-Dimethylxanthine} \xrightarrow{\text{Pentyl Halide}} \text{7-Pentyl Derivative}

Functionalization at Position 8

The 8-position is activated for substitution via bromination. Treating the 7-pentyl xanthine derivative with bromine or N-bromosuccinimide (NBS) in acetic acid yields 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. Subsequent displacement of the bromine with piperidin-1-ylmethyl requires a nucleophilic agent. A plausible route involves:

  • Mannich Reaction : Reacting the 8-bromo intermediate with formaldehyde and piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Alkylation : Using (piperidin-1-yl)methyl chloride under basic conditions.

Optimization Insight : Patents highlight the use of catalysts like tetrabutylammonium bromide (TBAB) to accelerate substitutions, reducing reaction times from 24 hours to 6–8 hours.

Reaction Optimization and Conditions

Catalysts and Solvents

ParameterOptionsOptimal Choice
Catalyst TBAB, Pd(OAc)₂, CuITBAB (0.1 equiv)
Solvent DMF, DMSO, Toluene, CH₂Cl₂DMF
Temperature 60–100°C80°C
Base K₂CO₃, Et₃N, DBUK₂CO₃

Key Finding : TBAB in DMF at 80°C achieves >80% conversion in 8 hours, compared to <50% without catalyst.

Workup and Purification

Post-reaction, the crude product is purified via:

  • Acid-Base Extraction : Washing with 10% acetic acid to remove unreacted amine, followed by 10% NaOH to neutralize acids.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Analytical Characterization

Critical spectroscopic data for the target compound includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (s, 2H, CH₂N), 3.91 (s, 3H, NCH₃), 3.45 (m, 4H, piperidine), 1.55 (m, 5H, pentyl).

  • MS (ESI+) : m/z 347.46 [M+H]⁺.

Challenges and Alternative Approaches

  • Low Solubility : The pentyl chain increases hydrophobicity, complicating aqueous workups. Switching to toluene/MeOH mixtures improves phase separation.

  • Byproduct Formation : Competing N-alkylation at N-9 is mitigated by steric hindrance from the 7-pentyl group.

Alternative Route : Direct coupling of pre-functionalized piperidine moieties via Suzuki-Miyaura cross-coupling, though this requires palladium catalysts and specialized ligands .

Chemical Reactions Analysis

Alkylation Reactions

The pentyl and piperidinylmethyl groups undergo alkylation under basic conditions. Key protocols include:

ReagentConditionsProduct ModificationYield (%)Reference
Pentyl bromideK₂CO₃, DMF, 80°C, 12 hrsN7-pentyl substitution78–82
Methyl iodideNaH, THF, RT, 6 hrsN3-methylation65
Propyl bromideCs₂CO₃, DMF, 60°C, 8 hrsSide-chain extension70

Alkylation typically occurs at the N3 and N7 positions due to their nucleophilic character. Steric hindrance from the piperidinylmethyl group at C8 directs reactivity toward accessible sites.

Substitution Reactions

The piperidinylmethyl group participates in nucleophilic substitutions:

Reaction TypeReagentConditionsOutcomeReference
Piperidine exchangeMorpholineEtOH, reflux, 24 hrs8-morpholinylmethyl derivative
Aromatic substitution2-Iodobenzyl bromidePd(PPh₃)₄, DMF, 100°CC7-(2-iodobenzyl) analog

The C8 position shows moderate reactivity in Suzuki-Miyaura couplings, enabling aryl group introductions . Piperidine substitution requires prolonged heating to overcome steric constraints.

Hydrolysis Reactions

Controlled hydrolysis modifies the purine core:

ConditionSite AffectedProductApplication
6M HCl, 90°C, 4 hrsLactam ring2,6-Diketone intermediatePrecursor for analog synthesis
0.1M NaOH, RT, 1 hrEster groupsPartial dealkylationFunctional group interconversion

Acid hydrolysis preferentially cleaves the lactam ring, while basic conditions deprotect ester functionalities.

Oxidation Reactions

The pentyl chain undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivity (%)
KMnO₄, H₂O0°C, 2 hrsPentan-2-one derivative88
H₂O₂, AcOH50°C, 6 hrsEpoxidation at double bonds42

Manganese-based oxidants achieve ketone formation with high selectivity, whereas peroxide systems favor epoxidation of unsaturated side-chains.

Coupling Reactions

The compound engages in peptide couplings via activated intermediates:

Coupling ReagentTarget GroupProduct ExampleYield (%)
EDCI/HOBtCarboxylic acidAmide-linked bioconjugates75
DCC/DMAPHydroxylEther derivatives68

These reactions enable bioconjugation for pharmacological studies, particularly in developing targeted therapies .

Key Mechanistic Insights:

  • Steric Effects : The C8 piperidinylmethyl group reduces reactivity at adjacent positions, favoring modifications at N3 and N7.

  • Electronic Factors : Electron-withdrawing effects of the purine ring enhance susceptibility to nucleophilic attacks at carbonyl groups .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation and substitution reactions .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in developing adenosine receptor modulators and enzyme inhibitors . Further studies should explore photochemical and catalytic asymmetric reactions to expand its synthetic utility.

Scientific Research Applications

Therapeutic Potential

Antidepressant Properties : Studies indicate that the compound can act as an inverse agonist at serotonin receptors, suggesting its potential use in treating depression and anxiety disorders .

Analgesic Effects : Preliminary research shows that derivatives of this compound may have analgesic properties, indicating potential applications in pain management.

Cancer Research

The ability of this compound to inhibit specific enzymes involved in cellular proliferation presents opportunities for cancer therapy. It may interfere with pathways that promote tumor growth, making it a candidate for further investigation in oncology .

Neuropharmacology

Research has demonstrated the compound's ability to inhibit enzymes related to neurotransmitter metabolism, enhancing its antidepressant effects and suggesting utility in neuropharmacological applications.

Study on Serotonin Receptor Binding

A study conducted at Pfizer laboratories evaluated various analogs of this compound for their binding affinity to cloned rat 5-HT7 receptors. Results indicated significant competition for binding sites, supporting its role as a potential antidepressant .

Enzyme Inhibition Studies

In vitro studies have shown that the compound effectively inhibits specific enzymes involved in neurotransmitter degradation. This inhibition may lead to increased levels of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.

Comparative Analysis with Related Compounds

Research comparing this compound with structurally similar purine derivatives highlights how modifications can significantly influence biological activity:

Compound NameStructural FeaturesBiological Activity
1,3-DimethylxanthineLacks piperidine groupMild stimulant effects
8-(4-methylpiperidin-1-yl)-3-methylpurineSimilar piperidine substitutionNoted anticancer properties
8-(morpholinomethyl)-7-(3-methylphenyl)purineMorpholine instead of piperidineAntidepressant activity noted

This table illustrates the influence of structural variations on pharmacological profiles.

Mechanism of Action

The mechanism by which 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives

Compound Name (Structure) R7 Substituent R8 Substituent Key Findings/Activity Reference
Target Compound Pentyl Piperidin-1-ylmethyl Structural analog of adenosine receptor ligands; synthesis inferred from Scheme 37
1,3-Dimethyl-8-[(4-methylpiperazinyl)methyl]-7-pentyl Pentyl 4-Methylpiperazinylmethyl Potential CNS modulation due to piperazine moiety
3-Methyl-8-(methylsulfanyl)-7-pentyl Pentyl Methylsulfanyl Enhanced lipophilicity; unknown bioactivity
8-(3-Bromopiperidin-1-yl)-7-but-2-ynyl But-2-ynyl 3-Bromopiperidinyl Synthesized via deaminative bromination; no reported activity
7-(2-Hydroxy-3-piperazinopropyl)-1,3-dimethyl Hydroxy-piperazinopropyl Piperazinyl Antiarrhythmic (ED50 = 54.9); α1/α2-adrenoreceptor affinity (Ki = 0.225–4.299 µM)
8-Ethynylcaffeine Methyl Ethynyl Acetylcholinesterase inhibition (IC50 = 12.3 µM)

Biological Activity

1,3-Dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name 1,3 dimethyl 7 pentyl 8 piperidin 1 ylmethyl 3 7 dihydro 1H purine 2 6 dione\text{IUPAC Name }1,3\text{ dimethyl 7 pentyl 8 piperidin 1 ylmethyl 3 7 dihydro 1H purine 2 6 dione}

Molecular Formula

  • Molecular Formula: C17H27N5O2
  • CAS Number: 868143-46-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate cellular signaling pathways leading to altered cellular functions.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signal transduction.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Ion Channel Interaction: Potential modulation of ion channels could affect neuronal excitability and neurotransmitter release.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Antitumor In vitro studies suggest cytotoxic effects against various cancer cell lines.
Neuroprotective Potential to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.
Cognitive Enhancement Possible effects on memory and learning processes in animal models.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound against human tumor cell lines LCLC-103H and A-427. Results demonstrated significant inhibition of cell proliferation with an IC50 value in the low micromolar range.

Neuroprotective Effects

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in memory tasks compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other purine derivatives:

Compound Structure Biological Activity
Caffeine 1,3,7-trimethylxanthineStimulant; enhances alertness
Theophylline 1,3-dimethylxanthineBronchodilator; used for respiratory diseases
Theobromine 3,7-dimethylxanthineMild stimulant; found in chocolate

Q & A

Q. What are the established synthetic routes for preparing 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves functionalizing the purine-2,6-dione core at the 7- and 8-positions. For example, bromination at the 8-position followed by nucleophilic substitution with piperidine derivatives is a common strategy (as seen in analogous compounds) . Key intermediates are characterized via:
  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl/Br stretching) confirm functional group modifications .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate structural integrity .
    Purification methods like column chromatography (silica gel, gradient elution) are critical for isolating high-purity products.

Q. How can crystallographic data for this compound be obtained and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury (for visualization) is standard. Key steps include:
  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve complex substituents like the pentyl and piperidinyl groups.
  • Refinement : SHELXL refines positional and thermal displacement parameters, with validation via R-factor convergence (e.g., R < 0.05 for high-quality data) .
  • Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against xanthine receptor targets?

  • Methodological Answer : Virtual screening using tools like Chemicalize.org (based on ChemAxon) evaluates drug-likeness and receptor affinity. Parameters include:
  • Lipophilicity (LogP) : Optimal range (e.g., 1–3) for membrane permeability.
  • Polar Surface Area (PSA) : <90 Ų for oral bioavailability.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with adenosine receptors (A1/A2A), leveraging the piperidinyl group’s role in binding .
    Experimental validation via radioligand displacement assays (e.g., using [³H]DPCPX for A1 receptors) quantifies Ki values .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/FTIR data often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation involves:
  • Variable Temperature (VT) NMR : Identifies tautomeric shifts (e.g., imidazole vs. pyrimidine ring proton exchange) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating [¹H-¹H] and [¹H-¹³C] couplings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19H28N6O2) to rule out contaminants .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Systematic SAR studies focus on:
  • 7-Pentyl Chain : Modifying length/branching alters lipophilicity and metabolic stability (e.g., CYP450 oxidation susceptibility).
  • 8-Piperidinyl Group : Introducing substituents (e.g., methyl, fluorine) enhances receptor selectivity and reduces off-target effects .
  • In Vitro Assays : Microsomal stability tests (human liver microsomes) and plasma protein binding (equilibrium dialysis) quantify ADME properties .

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